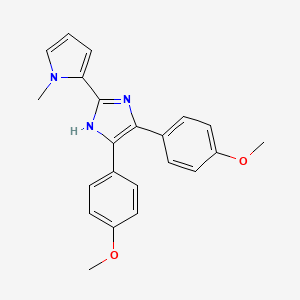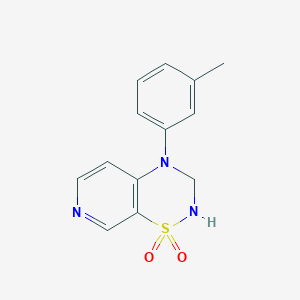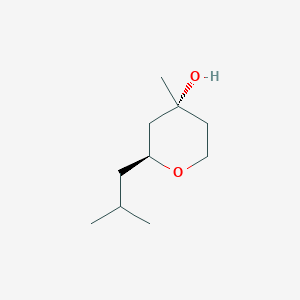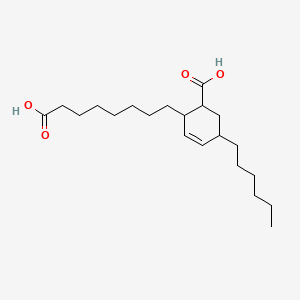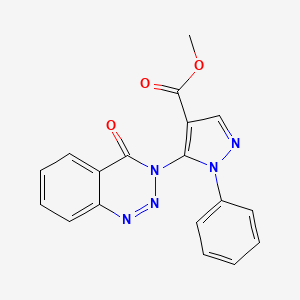
DB6S2J4Dzn
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol, also known by its Unique Ingredient Identifier (UNII) DB6S2J4Dzn, is a compound with significant relevance in the field of tobacco-related carcinogenesis. This compound is a tobacco-specific nitrosamine, which is known for its potent carcinogenic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol involves the nitrosation of nicotine derivatives. The reaction typically requires specific conditions such as acidic environments and nitrosating agents like sodium nitrite. The process involves the conversion of nicotine to its nitrosamine derivative through a series of chemical reactions .
Industrial Production Methods
Industrial production of this compound is not common due to its carcinogenic nature. it can be synthesized in controlled laboratory settings for research purposes. The production process involves stringent safety measures to handle the toxic intermediates and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the compound into its corresponding N-oxide form.
Reduction: The compound can be reduced to its amine form under specific conditions.
Substitution: Various substitution reactions can occur, particularly at the pyridyl ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include the N-oxide derivative, the amine form, and various substituted pyridyl derivatives .
Applications De Recherche Scientifique
4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol is primarily used in scientific research to study the mechanisms of tobacco-related carcinogenesis. It serves as a model compound to investigate the metabolic pathways and DNA adduct formation associated with tobacco-specific nitrosamines. Additionally, it is used in the development of chemopreventive agents and in the evaluation of their efficacy in preventing tobacco-induced cancers .
Mécanisme D'action
The compound exerts its carcinogenic effects through metabolic activation. It undergoes α-hydroxylation to form reactive intermediates that can alkylate DNA, leading to mutations and cancer development. The primary molecular targets include DNA bases, which form adducts that disrupt normal cellular processes. The pathways involved in its activation include cytochrome P450 enzymes, which facilitate the hydroxylation reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK): Another potent tobacco-specific nitrosamine with similar carcinogenic properties.
N’-Nitrosonornicotine (NNN): A related compound with similar metabolic pathways and carcinogenic effects.
Uniqueness
4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol is unique due to its specific structure, which includes an N-oxide group. This structural feature influences its reactivity and metabolic activation pathways, making it a valuable compound for studying the distinct mechanisms of tobacco-related carcinogenesis .
Propriétés
Numéro CAS |
762268-59-7 |
|---|---|
Formule moléculaire |
C10H15N3O3 |
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
N-[(4S)-4-hydroxy-4-(1-oxidopyridin-1-ium-3-yl)butyl]-N-methylnitrous amide |
InChI |
InChI=1S/C10H15N3O3/c1-12(11-15)6-3-5-10(14)9-4-2-7-13(16)8-9/h2,4,7-8,10,14H,3,5-6H2,1H3/t10-/m0/s1 |
Clé InChI |
DKBKTKUNVONEGX-JTQLQIEISA-N |
SMILES isomérique |
CN(CCC[C@@H](C1=C[N+](=CC=C1)[O-])O)N=O |
SMILES canonique |
CN(CCCC(C1=C[N+](=CC=C1)[O-])O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


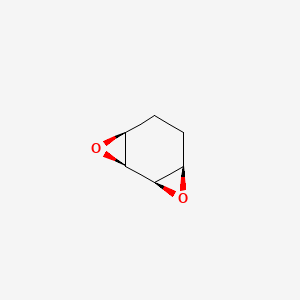
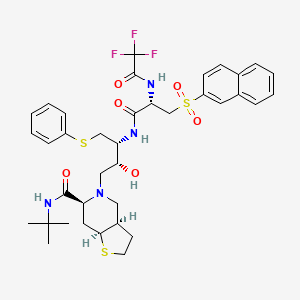
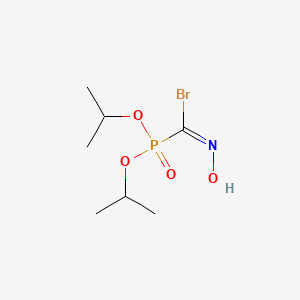
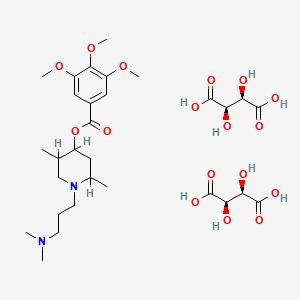
![3,5-difluoro-N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]benzamide;hydrochloride](/img/structure/B12765064.png)
